4-(3-Fluoro-4-methylphenyl)picolinic acid
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Overview
Description
4-(3-Fluoro-4-methylphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO2. It is a derivative of picolinic acid, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring attached to the picolinic acid core
Preparation Methods
The synthesis of 4-(3-Fluoro-4-methylphenyl)picolinic acid typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
4-(3-Fluoro-4-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways . For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-(3-Fluoro-4-methylphenyl)picolinic acid can be compared with other similar compounds, such as:
6-(3-Fluoro-4-methylphenyl)picolinic acid: This compound has a similar structure but differs in the position of the substituents on the phenyl ring.
2-(3-Fluoro-4-methylphenyl)picolinic acid: Another isomer with the substituents in different positions, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-9(6-11(8)14)10-4-5-15-12(7-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSADEHOOGUCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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